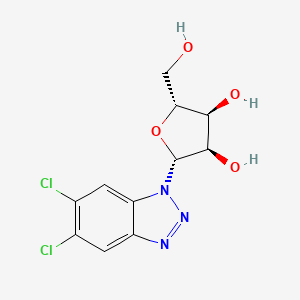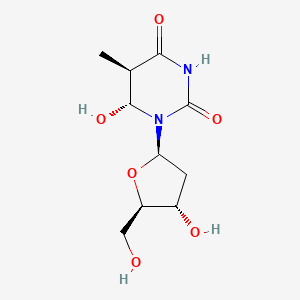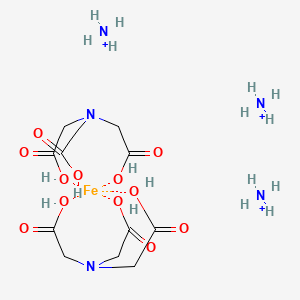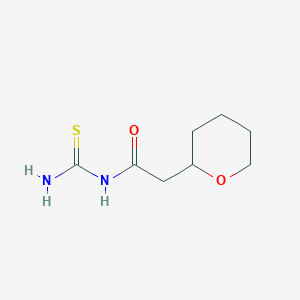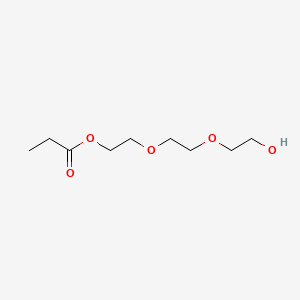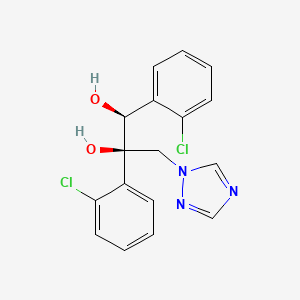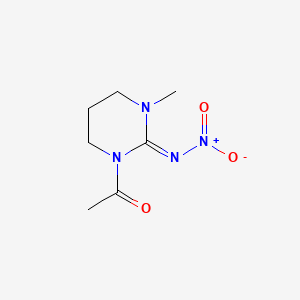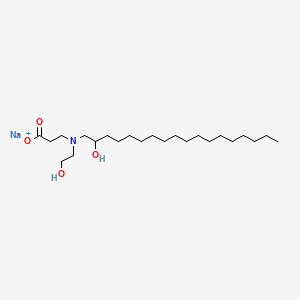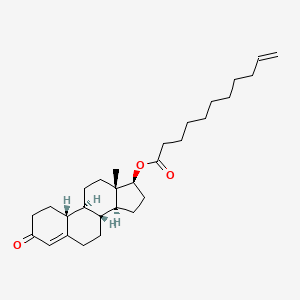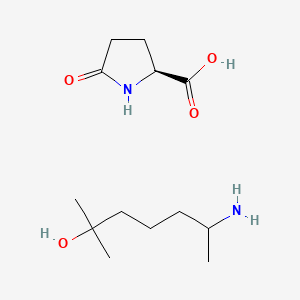
Einecs 254-209-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) is a chemical compound that combines 5-oxo-L-proline and 6-amino-2-methylheptan-2-ol in a 1:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) typically involves the reaction of 5-oxo-L-proline with 6-amino-2-methylheptan-2-ol under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, with the addition of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
5-Oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) include:
- 5-Oxo-L-proline with different amino alcohols
- Compounds with similar functional groups and molecular structures
Uniqueness
This combination may offer advantages in terms of reactivity, stability, and biological activity compared to other similar compounds .
Properties
CAS No. |
38951-08-5 |
|---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
6-amino-2-methylheptan-2-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H19NO.C5H7NO3/c1-7(9)5-4-6-8(2,3)10;7-4-2-1-3(6-4)5(8)9/h7,10H,4-6,9H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
PJVIBXYXAYCWIJ-HVDRVSQOSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)N.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC(CCCC(C)(C)O)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




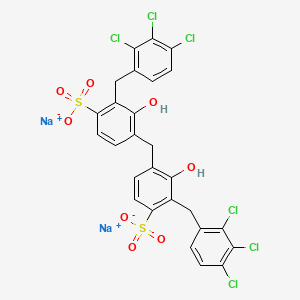
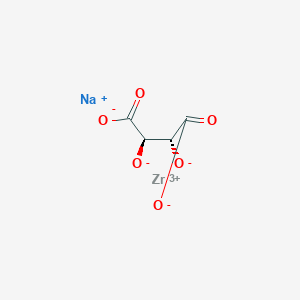
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
